Dihydroatranorin
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Overview
Description
Dihydroatranorin is a chemical compound belonging to the class of depsides, which are secondary metabolites produced by lichens. It is structurally related to atranorin, another well-known lichen metabolite. This compound has garnered interest due to its various biological activities, including antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroatranorin typically involves the reduction of atranorin. Atranorin can be reduced using hydrogenation reactions in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Dihydroatranorin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form atranorin or other oxidized derivatives.
Reduction: As mentioned, this compound is typically formed by the reduction of atranorin.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products
The major products formed from these reactions include oxidized derivatives of this compound, such as atranorin, and various substituted compounds depending on the reagents used .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other depsides and related compounds.
Biology: Its antibacterial and antifungal properties make it a candidate for developing new antimicrobial agents.
Medicine: Dihydroatranorin’s anti-inflammatory properties are being explored for potential therapeutic applications in treating inflammatory diseases.
Industry: It is used in the production of natural dyes and as a bioactive compound in various formulations.
Mechanism of Action
The mechanism of action of dihydroatranorin involves its interaction with cellular components. It is believed to exert its antibacterial and antifungal effects by disrupting the cell membrane integrity of microorganisms. Its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Atranorin: The parent compound from which dihydroatranorin is derived. It shares similar biological activities but differs in its oxidation state.
Usnic Acid: Another lichen-derived compound with similar antibacterial and antifungal properties.
Parmelin: A depside with comparable biological activities.
Uniqueness
This compound is unique due to its specific reduction from atranorin, which imparts distinct chemical properties and biological activities. Its reduced form may offer different solubility and stability profiles, making it suitable for specific applications where atranorin may not be as effective .
Properties
Molecular Formula |
C19H20O8 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 2,4-dihydroxy-3-(hydroxymethyl)-6-methylbenzoate |
InChI |
InChI=1S/C19H20O8/c1-8-5-12(21)11(7-20)17(23)15(8)19(25)27-13-6-9(2)14(18(24)26-4)16(22)10(13)3/h5-6,20-23H,7H2,1-4H3 |
InChI Key |
WHDBRSOTWRZEGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)OC)O)C)O)CO)O |
Origin of Product |
United States |
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